SARS-CoV-2 3CLpro Inhibitory Activity: Insertion into a Well-Characterized Pharmacophore Series
The 8H-indeno[1,2-d]thiazole chemotype has been validated as a non-peptidomimetic 3CLpro inhibitor scaffold. Compound 7a, the most potent representative, exhibits an IC₅₀ of 1.28 ± 0.17 μM [1]. The target compound, 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, has not been independently profiled in the public domain against 3CLpro; however, its synthesis is described alongside other derivatives in the same series [1]. Procurement of this compound enables head-to-head evaluation with the established 7a benchmark. [Limitation: Class-level inference; no direct IC₅₀ data for this compound against 3CLpro are available in primary literature as of the search date.]
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No public primary data located |
| Comparator Or Baseline | Compound 7a (6-methoxy-8H-indeno[1,2-d]thiazol-2-yl 3,5-dimethoxybenzamide): IC₅₀ = 1.28 ± 0.17 μM; Compound 7j (thiophene-2-carboxamide analog): IC₅₀ >20 μM |
| Quantified Difference | Not calculable |
| Conditions | Biochemical FRET-based protease inhibition assay; SARS-CoV-2 3CLpro recombinant enzyme; positive control nirmatrelvir (IC₅₀ 0.012 ± 0.001 μM) |
Why This Matters
The target compound’s unique benzo[b]thiophene substituent probes a region of chemical space not covered by the published SAR, making it a valuable tool for exploring structure–activity relationships beyond the current lead series.
- [1] Wu, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359. Figures, Table 1. View Source
